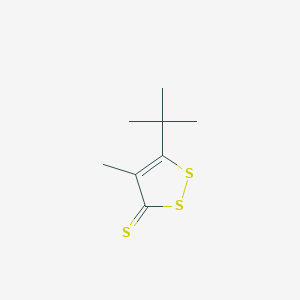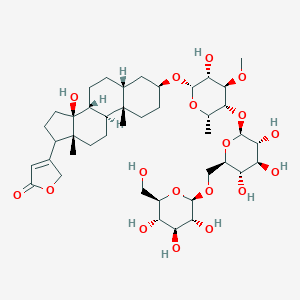
1-(哌嗪-1-基)丙-2-醇
描述
1-(Piperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperazine, a heterocyclic amine, and contains a hydroxyl group attached to the second carbon of the propane chain. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .
科学研究应用
1-(Piperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, such as antidepressants and antipsychotics.
作用机制
Target of Action
The primary targets of 1-(Piperazin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, a process that terminates the action of neurotransmitters on adjacent neurons.
Mode of Action
1-(Piperazin-1-yl)propan-2-ol acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By inhibiting these transporters, the compound increases the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission and leading to increased stimulation of the post-synaptic neuron.
Biochemical Pathways
The inhibition of SERT, NET, and DAT disrupts the normal reuptake process of the neurotransmitters serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms of depression .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The result of the action of 1-(Piperazin-1-yl)propan-2-ol is an increase in the synaptic concentration of serotonin, norepinephrine, and dopamine. This can lead to enhanced mood and reduced symptoms of depression .
生化分析
Biochemical Properties
1-(Piperazin-1-yl)propan-2-ol has been found to interact with various enzymes and proteins
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
1-(Piperazin-1-yl)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with propylene oxide. The reaction typically occurs under mild conditions, with the piperazine acting as a nucleophile and attacking the epoxide ring of propylene oxide, resulting in the formation of 1-(Piperazin-1-yl)propan-2-ol .
Another method involves the reductive amination of 1-(2-hydroxypropyl)piperazine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. This method provides a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(Piperazin-1-yl)propan-2-ol often involves the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product .
化学反应分析
Types of Reactions
1-(Piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Piperazin-1-yl)propan-2-one.
Reduction: The compound can be reduced to form 1-(Piperazin-1-yl)propan-2-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: 1-(Piperazin-1-yl)propan-2-one
Reduction: 1-(Piperazin-1-yl)propan-2-amine
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
1-(Piperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)ethanol: This compound has a shorter carbon chain and different pharmacological properties.
1-(Piperazin-1-yl)butan-2-ol: This compound has a longer carbon chain and may exhibit different reactivity and biological activity.
1-(Piperazin-1-yl)propan-2-one: This compound is an oxidized form of 1-(Piperazin-1-yl)propan-2-ol and has different chemical properties.
The uniqueness of 1-(Piperazin-1-yl)propan-2-ol lies in its specific structure, which allows it to interact with various biological targets and undergo diverse chemical reactions, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKIZRLIXGLPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308940 | |
| Record name | α-Methyl-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-54-0 | |
| Record name | α-Methyl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1074-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpiperazine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)




